molecular formula C5H8O3 B13030154 2-(3-Hydroxyoxetan-3-yl)acetaldehyde

2-(3-Hydroxyoxetan-3-yl)acetaldehyde

Cat. No.: B13030154
M. Wt: 116.11 g/mol
InChI Key: JIHTZSVYBQRMAG-UHFFFAOYSA-N
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Description

2-(3-Hydroxyoxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyoxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions

Major Products

    Oxidation: 2-(3-Hydroxyoxetan-3-yl)acetic acid

    Reduction: 2-(3-Hydroxyoxetan-3-yl)ethanol

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde would depend on its specific application. In general, the reactivity of the aldehyde group and the strain in the oxetane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the context of its use, whether in chemical reactions, biological systems, or material science.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Hydroxyoxetan-3-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.

    2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

    3-Hydroxyoxetane: Lacks the acetaldehyde group, simpler structure.

Uniqueness

2-(3-Hydroxyoxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group

Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-(3-hydroxyoxetan-3-yl)acetaldehyde

InChI

InChI=1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2

InChI Key

JIHTZSVYBQRMAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CC=O)O

Origin of Product

United States

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